molecular formula C6H10O3 B2705662 Methyl 2-(prop-2-en-1-yloxy)acetate CAS No. 25130-82-9

Methyl 2-(prop-2-en-1-yloxy)acetate

Cat. No. B2705662
CAS RN: 25130-82-9
M. Wt: 130.143
InChI Key: WTZZKRFPAXYNTE-UHFFFAOYSA-N
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Patent
US07419999B2

Procedure details

To a suspension of sodium hydride (1.76 g, 60% in oil, 44.0 mmol) in DMF (40 mL) cooled at 0° C. was added dropwise methyl glycolate (3.09 mL, 3.60 g, 40.0 mmol). The mixture was warmed to 25° C., stirred for 1 h and cooled down to 0° C., before allyl bromide (3.81 mL, 5.32 g, 44.0 mmol) was added dropwise. The solution was warmed to 25° C., stirred for 1 h, poured in a saturated solution of NH4Cl (100 mL) and extracted with ethyl acetate (3×50 mL). The organic phases were washed with brine (2×50 mL), dried over sodium sulfate and the concentrated. The residue was distilled in vacuo utilizing a Vigreux column to afford the ester (2.77 g, 53%) as a colorless oil (b.p. 54-55° C./2 mmHg). 1H NMR (CDCl3) δ 3.74 (s, 3H), 4.06-4.08 (m, 4H), 5.21 (d, J=10.2 Hz, 1H), 5.29 (d, J=17.2 Hz, 1H), 5.84-5.94 (m, 1H).
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.09 mL
Type
reactant
Reaction Step Two
Quantity
3.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Yield
53%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][CH3:8])(=[O:6])[CH2:4][OH:5].[CH2:9](Br)[CH:10]=[CH2:11].[NH4+].[Cl-]>CN(C=O)C>[CH2:11]([O:5][CH2:4][C:3]([O:7][CH3:8])=[O:6])[CH:10]=[CH2:9] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.09 mL
Type
reactant
Smiles
C(CO)(=O)OC
Step Three
Name
Quantity
3.81 mL
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 25° C.
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The organic phases were washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.